molecular formula C13H7F3N2O5 B2516175 1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene CAS No. 17811-45-9

1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene

Cat. No.: B2516175
CAS No.: 17811-45-9
M. Wt: 328.203
InChI Key: BLKIBZAUQIQZGK-UHFFFAOYSA-N
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Description

1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H7F3N2O5 It is characterized by the presence of nitro groups, a phenoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The synthesis typically starts with the nitration of a suitable benzene derivative to introduce nitro groups at the desired positions. This is followed by the introduction of the phenoxy group through an etherification reaction. The trifluoromethyl group is then introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1,3-diamino-2-phenoxy-5-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenoxy group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dinitro-2-chloro-5-(trifluoromethyl)benzene
  • 1,3-Dinitro-2-methoxy-5-(trifluoromethyl)benzene
  • 1,3-Dinitro-2-phenyl-5-(trifluoromethyl)benzene

Uniqueness

1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to other similar compounds. The combination of nitro, phenoxy, and trifluoromethyl groups makes it a versatile compound with diverse applications in various fields of research.

Properties

IUPAC Name

1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O5/c14-13(15,16)8-6-10(17(19)20)12(11(7-8)18(21)22)23-9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKIBZAUQIQZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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